molecular formula C10H13N5O4S B5098044 2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 15830-55-4

2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B5098044
CAS No.: 15830-55-4
M. Wt: 299.31 g/mol
InChI Key: QILZVYQRHGBEAR-UHFFFAOYSA-N
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Description

2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in various biological processes, including DNA and RNA synthesis. The compound’s structure includes a purine base with an amino group, a sulfanyl group, and a modified oxolane ring with hydroxymethyl and diol functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. One common approach is the condensation of a purine derivative with a suitable oxolane precursor under controlled conditions. The reaction may require catalysts, specific temperature, and pH conditions to ensure the desired product’s formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process would include purification steps such as crystallization, distillation, or chromatography to obtain the compound in high purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the sulfanyl group or other functional groups.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in nucleotide metabolism and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, such as antiviral or anticancer agents.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes involved in nucleotide synthesis. The amino and sulfanyl groups may play crucial roles in binding to active sites, while the oxolane ring contributes to the overall stability and reactivity of the molecule. The pathways involved often include inhibition or activation of enzymatic processes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside with similar structural features but lacks the sulfanyl group.

    Guanosine: Another purine nucleoside with different functional groups.

    Thioguanine: Contains a sulfanyl group but differs in other structural aspects.

Uniqueness

2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4S/c11-7-4-8(13-2-12-7)15(10(20)14-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H,14,20)(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILZVYQRHGBEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=S)N2)C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935888
Record name 6-Amino-9-pentofuranosyl-9H-purine-8-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15830-55-4, 15830-61-2, 3001-45-4
Record name NSC109162
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC107398
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC90395
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-9-pentofuranosyl-9H-purine-8-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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